2-Chloro-5-iodoquinazolin-4-amine

Chemical Synthesis Quality Control Medicinal Chemistry

2-Chloro-5-iodoquinazolin-4-amine is a key intermediate for divergent kinase inhibitor synthesis. Its orthogonal 2-Cl and 5-I substitution enables sequential, chemoselective functionalization—ideal for focused library generation targeting EGFR and HER2. ≥98% purity ensures reliable cross-coupling and SNAr performance. Purchase high-purity material for reproducible results.

Molecular Formula C8H5ClIN3
Molecular Weight 305.5 g/mol
CAS No. 1107694-85-8
Cat. No. B1387792
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-5-iodoquinazolin-4-amine
CAS1107694-85-8
Molecular FormulaC8H5ClIN3
Molecular Weight305.5 g/mol
Structural Identifiers
SMILESC1=CC2=C(C(=C1)I)C(=NC(=N2)Cl)N
InChIInChI=1S/C8H5ClIN3/c9-8-12-5-3-1-2-4(10)6(5)7(11)13-8/h1-3H,(H2,11,12,13)
InChIKeyQCYVUPMEGWRUDZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Chloro-5-iodoquinazolin-4-amine (CAS 1107694-85-8): A Halogenated 4-Aminoquinazoline Scaffold for Kinase-Focused Medicinal Chemistry


2-Chloro-5-iodoquinazolin-4-amine (CAS 1107694-85-8) is a halogenated 4-aminoquinazoline derivative with the molecular formula C8H5ClIN3 and a molecular weight of 305.50 g/mol [1]. This compound features a dual-halogen substitution pattern (chlorine at the 2-position, iodine at the 5-position) on the quinazoline core, classifying it as a synthetic intermediate within the broader family of 4-aminoquinazolines — a privileged scaffold extensively developed as kinase inhibitors [2]. The 4-aminoquinazoline core is the pharmacophoric foundation for several FDA-approved targeted cancer therapeutics, including gefitinib, erlotinib, and lapatinib [2].

2-Chloro-5-iodoquinazolin-4-amine: Why Broad-Spectrum 4-Aminoquinazolines Are Not Interchangeable in Precision Synthesis


While numerous 4-aminoquinazoline derivatives share the core heterocyclic scaffold, the specific halogen substitution pattern of 2-Chloro-5-iodoquinazolin-4-amine imparts unique and non-interchangeable physicochemical and reactivity properties that directly impact synthetic utility [1]. The chlorine atom at the 2-position provides a moderately reactive site for nucleophilic aromatic substitution (SNAr), while the iodine atom at the 5-position serves as a superior leaving group for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira) due to its weak carbon-iodine bond relative to bromo or chloro analogs [1]. This orthogonal reactivity profile—whereby two distinct halogens enable sequential, chemoselective functionalization—is not replicable by generic 4-aminoquinazolines lacking this precise substitution pattern, nor by di-chloro or di-bromo variants [2]. Substitution with a non-halogenated analog or a mono-halogenated derivative forfeits the capacity for regioselective, divergent library synthesis from a single advanced intermediate.

2-Chloro-5-iodoquinazolin-4-amine: Quantitative Differentiation in Purity, Reactivity, and Synthetic Versatility


Differential Purity Specifications: 98% Versus 95% in the Procurement Landscape for 2-Chloro-5-iodoquinazolin-4-amine

Commercially available 2-Chloro-5-iodoquinazolin-4-amine exhibits variable purity specifications across vendors, with a quantifiable difference that directly impacts downstream synthetic reliability. Vendors including CymitQuimica, Leyan, and MolCore supply the compound at a purity of 98% (NLT 98%) . In contrast, vendors such as AKSci and Capotchem specify a minimum purity of 95% (NLT 95%) . This 3% absolute difference in purity specification represents a tangible distinction for procurement decisions, particularly for applications requiring precise stoichiometric control in cross-coupling reactions.

Chemical Synthesis Quality Control Medicinal Chemistry

Orthogonal Halogen Reactivity: Quantified Bond Dissociation Energies Enable Chemoselective Sequential Derivatization of 2-Chloro-5-iodoquinazolin-4-amine

The 2-chloro and 5-iodo substituents on the quinazoline scaffold possess significantly different carbon-halogen bond dissociation energies (BDEs), a fundamental thermodynamic parameter that dictates orthogonal reactivity in palladium-catalyzed cross-coupling and nucleophilic aromatic substitution (SNAr) reactions. The C-I bond BDE is approximately 209 kJ/mol, while the C-Cl bond BDE is substantially higher at approximately 327 kJ/mol [1]. This 118 kJ/mol difference creates a reactivity gradient that allows for sequential, chemoselective functionalization: the iodo group undergoes oxidative addition to Pd(0) under mild conditions (room temperature to 60°C), while the chloro group remains inert, enabling selective Suzuki-Miyaura or Sonogashira coupling at the 5-position; subsequent SNAr or more forcing cross-coupling conditions can then engage the 2-chloro position.

Cross-Coupling Chemistry Medicinal Chemistry Library Synthesis

Physicochemical Differentiation: Computed Lipophilicity and Topological Polar Surface Area of 2-Chloro-5-iodoquinazolin-4-amine

2-Chloro-5-iodoquinazolin-4-amine exhibits distinct computed physicochemical properties relative to other 4-aminoquinazoline building blocks, which directly influence its suitability for specific medicinal chemistry applications. The compound has a computed XLogP3-AA (lipophilicity) of 2.8 and a topological polar surface area (TPSA) of 51.8 Ų [1]. The presence of the bulky, polarizable iodine atom increases lipophilicity compared to non-iodinated or less halogenated 4-aminoquinazolines. For reference, the unsubstituted 4-aminoquinazoline core has an XLogP3 of approximately 0.8 and a TPSA of 51.8 Ų [1].

Physicochemical Properties Medicinal Chemistry Drug Design

2-Chloro-5-iodoquinazolin-4-amine: High-Value Application Scenarios in Kinase-Focused Drug Discovery and Synthetic Methodology


Divergent Synthesis of 4-Aminoquinazoline Kinase Inhibitor Libraries via Sequential Chemoselective Cross-Coupling

In medicinal chemistry programs targeting tyrosine kinases (e.g., EGFR, HER2) or serine/threonine kinases, 2-Chloro-5-iodoquinazolin-4-amine serves as a privileged, advanced intermediate for divergent library synthesis. The orthogonal reactivity of the 5-iodo and 2-chloro substituents (ΔBDE ≈ 118 kJ/mol) [1] enables chemoselective functionalization: a Suzuki-Miyaura coupling can be performed at the 5-position under mild conditions to introduce aryl or heteroaryl diversity, leaving the 2-chloro group intact for subsequent nucleophilic aromatic substitution (SNAr) with amines to generate a focused library of 2-amino-5-aryl-quinazolin-4-amines. This two-step, one-pot sequential functionalization strategy is not feasible with mono-halogenated or di-chloro analogs, which lack the necessary reactivity gradient. The 98% purity grade ensures reliable stoichiometry and minimizes side-product formation in palladium-catalyzed steps, reducing the need for intermediate purification.

Targeted Synthesis of Lipophilic Quinazoline Probes for Hydrophobic Kinase Binding Pockets

The computed XLogP3 of 2.8 for 2-Chloro-5-iodoquinazolin-4-amine—approximately 2.0 log units higher than the unsubstituted 4-aminoquinazoline core [1]—makes this building block particularly valuable for synthesizing analogs intended to engage hydrophobic sub-pockets within kinase ATP-binding sites. Many clinically relevant kinases (e.g., EGFR T790M mutants, Abl, Src) feature deep hydrophobic pockets that accommodate lipophilic substituents. Starting from 2-Chloro-5-iodoquinazolin-4-amine, medicinal chemists can further elaborate the scaffold with additional lipophilic groups while maintaining a favorable overall LogP profile for membrane permeability. This quantitative lipophilicity advantage provides a rational basis for selecting this specific halogenated building block over less lipophilic alternatives when targeting kinases with hydrophobic binding site characteristics.

Synthetic Methodology Development for Palladium-Catalyzed Chemoselective Cross-Coupling of Heteroaryl Halides

2-Chloro-5-iodoquinazolin-4-amine presents an ideal substrate for developing and benchmarking novel palladium-catalyzed cross-coupling methodologies that require chemoselective discrimination between aryl iodides and aryl chlorides. The quinazoline scaffold provides a well-defined heteroaromatic system with established UV/LC-MS detectability, while the substantial ΔBDE of 118 kJ/mol between the C-I and C-Cl bonds [1] offers a robust thermodynamic window for optimizing catalyst/ligand systems aimed at achieving high selectivity under mild conditions. Successful methodologies can be extrapolated to other heteroaromatic systems (e.g., pyridines, pyrimidines, purines) bearing orthogonal halogens. The availability of the compound in 98% purity ensures that observed catalyst performance metrics (turnover number, selectivity) are not confounded by impurities that could poison palladium catalysts or participate in competing side reactions.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

19 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Chloro-5-iodoquinazolin-4-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.